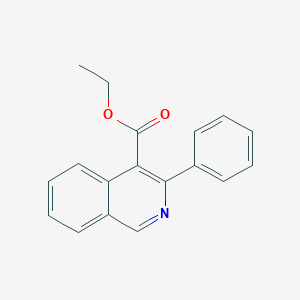

Ethyl 3-phenylisoquinoline-4-carboxylate

Description

Structure

2D Structure

Properties

IUPAC Name |

ethyl 3-phenylisoquinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-2-21-18(20)16-15-11-7-6-10-14(15)12-19-17(16)13-8-4-3-5-9-13/h3-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXIIVMJKHHOJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC2=CC=CC=C21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80457139 | |

| Record name | Ethyl 3-phenylisoquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109802-64-4 | |

| Record name | Ethyl 3-phenylisoquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Enduring Significance of the Isoquinoline Core in Synthesis and Biology

The isoquinoline (B145761) scaffold, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in the realms of organic synthesis and chemical biology. acs.orgnih.gov Its significance stems primarily from its prevalence in nature as the core of numerous alkaloids, which are naturally occurring nitrogenous compounds produced by a large variety of organisms. rsc.org These isoquinoline alkaloids exhibit a remarkable diversity of physiological effects, which has established them as both valuable therapeutic agents and indispensable tools for biological research. acs.orgrsc.org

The structural rigidity and aromatic nature of the isoquinoline core provide an excellent platform for the spatial presentation of various functional groups, enabling precise interactions with biological macromolecules such as enzymes and receptors. This has led to the identification of isoquinoline derivatives with a wide spectrum of pharmacological activities. nih.gov

| Biological Activity | Reference |

|---|---|

| Anticancer / Antitumor / Antiproliferative | acs.orgnih.govrsc.org |

| Antihypertensive | acs.org |

| Anti-inflammatory | acs.orgnih.govrsc.org |

| Antimicrobial / Antibacterial / Antifungal | acs.orgnih.govrsc.org |

| Antioxidant | acs.orgnih.gov |

| Antimalarial / Antiplasmodial | acs.orgnih.gov |

| Antidepressant | acs.orgnih.gov |

| Enzyme Inhibition | nih.gov |

The inherent bioactivity of the isoquinoline nucleus makes it an engrossing and enduring research topic for synthetic organic and medicinal chemists. nih.gov The continuous exploration for novel and efficient synthetic methodologies to construct and functionalize the isoquinoline skeleton is a testament to its importance in the quest for new therapeutic agents. nih.govrsc.org

The Evolution of Isoquinoline 4 Carboxylate Chemistry

While the isoquinoline (B145761) core itself is of great interest, the specific substitution pattern on the ring system dictates its chemical properties and biological function. The introduction of a carboxylate group, particularly at the C4-position, creates a class of compounds known as isoquinoline-4-carboxylates. This functional group significantly influences the molecule's electronic properties, solubility, and potential for further chemical modification.

The development of synthetic routes to isoquinoline-4-carboxylates and their close relatives, isoquinolone-4-carboxylic acids, has been an area of active investigation. Early methods often involved multi-step sequences, but contemporary research focuses on more efficient and atom-economical strategies. These include:

Palladium-Catalyzed Reductive Cyclization: This modern approach can involve the cyclization of intermediates like oxazolidines to form the isoquinoline ring system, demonstrating the power of transition metal catalysis in heterocyclic synthesis. nih.gov

Cascade Reactions: One-pot procedures where multiple bonds are formed in a single synthetic operation have been designed. For instance, cascade reactions involving Ugi-type multi-component reactions followed by copper-catalyzed cyclization have been developed to access the related isoquinolone-4-carboxylic acid scaffold.

Microwave-Assisted Synthesis: The use of microwave irradiation to accelerate reaction rates has been applied to the synthesis of 4-substituted isoquinolines, often leading to higher yields and shorter reaction times. nih.gov

The ester functionality, as seen in Ethyl 3-phenylisoquinoline-4-carboxylate, is particularly valuable. It serves as a versatile handle for further synthetic transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, or it can participate in various coupling reactions. This versatility allows for the creation of diverse libraries of compounds for biological screening. For example, derivatives of the structurally analogous quinoline-4-carboxylic acid are known to possess anti-inflammatory and analgesic activity. ogarev-online.ru

Positioning Ethyl 3 Phenylisoquinoline 4 Carboxylate in Contemporary Research

Catalytic Strategies for Isoquinoline-4-carboxylate Scaffold Construction

Transition-metal catalysis has emerged as a powerful tool for the efficient and regioselective synthesis of complex heterocyclic frameworks. Both rhodium and palladium catalysts have been successfully utilized in cascade reactions to construct the isoquinoline-4-carboxylate core.

Rhodium(III)-Catalyzed Cascade Reactions for Isoquinoline-4-carboxylate Synthesis

Rhodium(III)-catalyzed reactions, often involving C-H activation, have provided elegant and atom-economical pathways to isoquinoline derivatives. These methods are characterized by their ability to form multiple bonds in a single operation, leading to a rapid increase in molecular complexity.

A notable strategy for the synthesis of isoquinoline-4-carboxylates involves the Rh(III)-catalyzed cascade reaction between arylimidates and diazo compounds. This approach allows for the direct formation of the isoquinoline core with a carboxylate group at the C4 position. The reaction proceeds through an initial C-H activation of the arylimidate, followed by coupling with the diazo compound and subsequent intramolecular cyclization.

The reaction of various substituted benzimidates with ethyl 2-phenyl-2-diazoacetate in the presence of a rhodium catalyst and a copper acetate (B1210297) cocatalyst affords the corresponding ethyl 3-phenylisoquinoline-4-carboxylates in moderate to good yields. The reaction tolerates a range of functional groups on the benzimidate, including both electron-donating and electron-withdrawing substituents.

Table 1: Rhodium(III)-Catalyzed Synthesis of this compound Derivatives

| Entry | Benzimidate Substituent (R) | Product | Yield (%) |

| 1 | H | This compound | 78 |

| 2 | 4-Me | Ethyl 6-methyl-3-phenylisoquinoline-4-carboxylate | 82 |

| 3 | 4-OMe | Ethyl 6-methoxy-3-phenylisoquinoline-4-carboxylate | 75 |

| 4 | 4-Cl | Ethyl 6-chloro-3-phenylisoquinoline-4-carboxylate | 68 |

| 5 | 4-CF3 | Ethyl 6-(trifluoromethyl)-3-phenylisoquinoline-4-carboxylate | 65 |

The mechanism of the Rh(III)-catalyzed cascade reaction is believed to commence with the chelation-assisted C-H activation of the arylimidate by the Rh(III) catalyst, forming a five-membered rhodacycle intermediate. This intermediate then coordinates to the diazo compound. Subsequent migratory insertion of the rhodium-carbon bond into the carbene derived from the diazo compound generates a seven-membered rhodacycle. Reductive elimination from this intermediate, followed by tautomerization, furnishes the final isoquinoline-4-carboxylate product and regenerates the active Rh(III) catalyst for the next catalytic cycle.

Palladium-Catalyzed Cyclization and Cross-Coupling Approaches

Palladium catalysis has proven to be a versatile and powerful tool for the construction of a wide array of heterocyclic compounds, including isoquinoline-4-carboxylates. Various palladium-catalyzed methodologies have been developed, often involving domino or cascade processes that enable the rapid assembly of the target molecules from readily available starting materials.

The palladium-catalyzed domino Heck/intermolecular cross-coupling reaction represents an efficient strategy for the synthesis of 4-substituted isoquinoline derivatives. rsc.org While not directly producing a carboxylate at the C4 position, this methodology establishes the core isoquinoline structure, which can be a precursor to the desired carboxylated compounds. In a typical reaction, a 2-(1-alkynyl)benzaldimine undergoes a Heck-type reaction, and the resulting σ-alkylpalladium(II) intermediate can activate the alkyne for intramolecular nucleophilic attack, leading to the formation of the isoquinoline ring. rsc.org This process allows for the introduction of various alkyl groups at the 4-position. rsc.org

A related approach involves the palladium-catalyzed cyclization of 2-(1-alkynyl)benzaldimines followed by alkenylation (a Heck reaction), which yields 4-(1-alkenyl)-3-arylisoquinolines. researchgate.netnih.gov These alkenyl groups can potentially be further functionalized to introduce a carboxylate moiety.

The synthesis of isoquinolines can also be achieved through palladium-catalyzed reactions involving enol triflates and imino ethers. This method provides a regioselective route to the isoquinoline skeleton. The palladium-catalyzed coupling of an enolate with an ortho-functionalized aryl halide can generate a protected 1,5-dicarbonyl moiety. rsc.org This intermediate can then be cyclized in the presence of an ammonia (B1221849) source to furnish the isoquinoline ring system. rsc.org This strategy offers significant flexibility in the introduction of substituents at various positions of the isoquinoline core. rsc.org

Table 2: Palladium-Catalyzed Synthesis of Isoquinoline Derivatives

| Entry | Starting Materials | Catalytic System | Product Type |

| 1 | 2-(1-Alkynyl)benzaldimine, Alkyl Halide | Pd(OAc)2, PPh3 | 4-Alkyl-3-arylisoquinoline |

| 2 | 2-(1-Alkynyl)benzaldimine, Alkene | Pd(OAc)2, PPh3 | 4-(1-Alkenyl)-3-arylisoquinoline |

| 3 | Enol Triflate, o-Haloaryl Ketone | Pd(dba)2, Ligand | Substituted Isoquinoline |

Synthetic Routes to this compound and its Analogs

The isoquinoline framework is a prominent structural motif in a vast array of natural products and pharmacologically active compounds. Among its derivatives, this compound stands out as a significant scaffold in medicinal chemistry. The development of efficient and diverse synthetic methodologies to access this core structure and its related carboxylate derivatives is a key focus of contemporary organic synthesis. This article explores various synthetic strategies, from modern catalytic reactions to classical cyclization methods and the application of green chemistry principles.

Computational Chemistry and Theoretical Modeling of Ethyl 3 Phenylisoquinoline 4 Carboxylate

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone in the computational study of molecular systems, offering a balance between accuracy and computational cost. For ethyl 3-phenylisoquinoline-4-carboxylate, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311+G(d,p), are instrumental in determining its optimized molecular geometry and electronic properties. nih.gov

The optimized geometry of this compound is predicted to be largely planar, particularly the isoquinoline (B145761) core. However, the phenyl group at the 3-position and the ethyl carboxylate group at the 4-position will likely be twisted out of the plane of the isoquinoline ring to minimize steric hindrance. This is a common feature observed in related structures. nih.govstuba.sk The planarity of the molecule can be influenced by intramolecular interactions, such as C-H···O hydrogen bonds, which can help to stabilize a more planar conformation. nih.gov

The electronic structure of the molecule is characterized by the distribution of electron density and the energies of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the electron-rich phenyl and isoquinoline rings, while the LUMO is often distributed over the electron-deficient pyrimidine (B1678525) ring of the isoquinoline and the carboxylate group. The energy gap between the HOMO and LUMO is a critical parameter that determines the molecule's electronic stability and reactivity. A smaller HOMO-LUMO gap generally indicates a higher reactivity and easier electronic transitions.

Table 1: Representative Calculated Geometrical Parameters for an Isoquinoline Carboxylate Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N | 1.37 | C-N-C | 118.0 |

| C=O | 1.22 | O=C-O | 125.0 |

| C-O | 1.35 | C-C-N | 122.0 |

Note: These are representative values based on DFT calculations of similar quinoline (B57606) and isoquinoline carboxylate structures and are intended for illustrative purposes.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT that allows for the study of electronic excited states. qu.edu.qaresearchgate.netrsc.org This method is crucial for understanding the photophysical properties of this compound, such as its absorption and emission of light. TD-DFT calculations can predict the energies of electronic transitions, the corresponding oscillator strengths (which determine the intensity of absorption bands), and the nature of the excited states. researchgate.netnih.gov

For this compound, the lowest energy electronic transitions are typically of a π → π* nature, involving the promotion of an electron from the HOMO to the LUMO. rsc.org These transitions are responsible for the characteristic UV-Vis absorption bands of the molecule. The nature of these transitions can be further characterized as intramolecular charge transfer (ICT), where electron density is transferred from one part of the molecule to another upon excitation. In this case, ICT would likely occur from the phenyl and isoquinoline rings (the donor) to the carboxylate group (the acceptor).

The solvent environment can have a significant impact on the excited state properties of the molecule. TD-DFT calculations can incorporate solvent effects using various models, such as the Polarizable Continuum Model (PCM), to provide more accurate predictions of absorption and emission spectra in different solvents.

Table 2: Representative TD-DFT Calculated Excitation Energies and Oscillator Strengths

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 3.54 | 350 | 0.25 |

| S0 → S2 | 4.13 | 300 | 0.18 |

| S0 → S3 | 4.43 | 280 | 0.32 |

Note: These are representative values based on TD-DFT calculations of similar phenyl-substituted heterocyclic compounds and are intended for illustrative purposes.

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, DFT and TD-DFT can be used to predict its Nuclear Magnetic Resonance (NMR) and UV-Vis spectra, which can then be compared with experimental data to confirm the molecular structure and electronic properties.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms in the NMR spectrum can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method within the framework of DFT. These calculations provide a detailed picture of the electronic environment around each nucleus and can be used to assign the peaks in the experimental spectrum. The predicted chemical shifts are often in good agreement with experimental values, especially when a suitable level of theory and basis set are used. researchgate.netmdpi.com

UV-Vis Spectroscopy: As discussed in the previous section, TD-DFT is the primary tool for predicting UV-Vis absorption spectra. qu.edu.qa By calculating the excitation energies and oscillator strengths of the lowest-lying electronic transitions, a theoretical spectrum can be constructed that can be compared with the experimental spectrum. stuba.sk This comparison can help to identify the nature of the electronic transitions and to understand the relationship between the molecular structure and the observed absorption bands. rsc.org

Table 3: Representative Predicted ¹³C and ¹H NMR Chemical Shifts (ppm)

| Atom | ¹³C Chemical Shift (ppm) | Proton | ¹H Chemical Shift (ppm) |

| C=O | 165.0 | Phenyl-H | 7.4 - 7.8 |

| Isoquinoline-C | 120.0 - 150.0 | Isoquinoline-H | 7.9 - 8.5 |

| Ethyl-CH₂ | 62.0 | Ethyl-CH₂ | 4.4 |

| Ethyl-CH₃ | 14.0 | Ethyl-CH₃ | 1.4 |

Note: These are representative values based on NMR data for related heterocyclic esters and are intended for illustrative purposes. mdpi.com

Mechanistic Investigations using Computational Approaches

Computational chemistry provides a powerful lens through which to view and understand chemical reactions at a molecular level. For the synthesis of this compound, computational approaches can be employed to investigate the reaction mechanisms, identify key intermediates and transition states, and rationalize the observed product distribution.

Furthermore, computational studies can be used to explore the effect of different catalysts, solvents, and reaction conditions on the reaction outcome. By simulating the reaction under various conditions, it is possible to identify the optimal conditions for the synthesis of this compound, thereby guiding experimental efforts and accelerating the discovery of new and improved synthetic routes. nih.gov

Derivatization Strategies and Synthetic Transformations of the Ethyl 3 Phenylisoquinoline 4 Carboxylate Scaffold

Modifications at the Isoquinoline (B145761) Ring System

The isoquinoline nucleus is a privileged heterocyclic motif in medicinal chemistry, and its reactivity has been extensively studied. The presence of the nitrogen atom significantly influences the electron distribution within the ring system, dictating the regioselectivity of various transformations.

The reactivity of the C-1, C-3, and C-4 positions of the isoquinoline ring is dictated by the electronic nature of the heterocyclic system. In isoquinoline itself, the pyridine (B92270) ring is electron-deficient, making it susceptible to nucleophilic attack, particularly at the C-1 position. This reactivity is attributed to the ability of the nitrogen atom to stabilize the negative charge in the transition state. Conversely, electrophilic substitution reactions are generally disfavored on the pyridine part of the isoquinoline ring and preferentially occur on the benzene (B151609) ring, typically at positions C-5 and C-8.

While specific studies on the functionalization of ethyl 3-phenylisoquinoline-4-carboxylate are limited, the general reactivity patterns of isoquinolines can provide insights. The C-1 position, being adjacent to the nitrogen, is the most activated site for nucleophilic substitution. For instance, a halogen atom at C-1 can be readily displaced by various nucleophiles.

The C-3 and C-4 positions in the parent isoquinoline are less reactive towards nucleophiles than C-1. However, the presence of the electron-withdrawing ethyl carboxylate group at C-4 in the target scaffold would further deactivate the pyridine ring towards electrophilic attack and could potentially influence the reactivity of the adjacent C-3 position.

A general strategy for the synthesis of 1,4-disubstituted isoquinoline-3-carboxylate derivatives has been developed utilizing a Suzuki reaction as a key step, highlighting a method for introducing aryl substituents at these positions.

Table 1: Regioselectivity of Reactions on the Isoquinoline Ring

| Position | Typical Reactivity | Influencing Factors | Potential Transformations |

| C-1 | Nucleophilic Substitution | Electron-withdrawing nature of the nitrogen atom | Halogen displacement, Chichibabin reaction |

| C-3 | Less reactive to nucleophiles | Substitution pattern | Metal-catalyzed cross-coupling |

| C-4 | Less reactive to nucleophiles | Substitution pattern | Metal-catalyzed cross-coupling |

| C-5 & C-8 | Electrophilic Substitution | Electron-rich nature of the benzene ring | Nitration, Halogenation, Sulfonation |

The nitrogen atom at the N-2 position of the isoquinoline ring is a key site for derivatization, allowing for the introduction of a wide variety of substituents through N-alkylation and N-arylation reactions. These modifications can significantly impact the steric and electronic properties of the molecule.

N-alkylation can be achieved using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base. N-arylation can be accomplished through methods like the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of the isoquinoline nitrogen with an aryl halide or triflate.

The introduction of substituents at the N-2 position can also lead to the formation of isoquinolinium salts, which are positively charged species with altered reactivity and solubility profiles.

Electrophilic substitution reactions on the isoquinoline ring system predominantly occur on the carbocyclic (benzene) ring, which is more electron-rich than the heterocyclic (pyridine) ring. The preferred positions for electrophilic attack are C-5 and C-8. This regioselectivity is governed by the stability of the resulting cationic intermediates.

Furthermore, the this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic frameworks. For example, functional groups introduced at various positions on the isoquinoline ring can be utilized in subsequent cyclization reactions to construct additional rings. The synthesis of fused tetracyclic quinoline (B57606) derivatives has been explored, providing a potential avenue for the elaboration of the isoquinoline core.

Transformations of the Phenyl Substituent

The phenyl group at the C-3 position offers another avenue for structural diversification. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups onto this phenyl ring. The nature of the existing substituent (in this case, the isoquinoline core) will direct the position of the incoming electrophile.

Common transformations include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of halogen atoms (e.g., -Cl, -Br) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using a Lewis acid catalyst.

The regioselectivity of these reactions will depend on the electronic influence of the isoquinoline ring on the phenyl substituent.

Reactions Involving the Ethyl Carboxylate Group

The ethyl carboxylate group at the C-4 position is a versatile functional handle that can be readily transformed into other functional groups, significantly expanding the chemical diversity of the derivatives.

Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis is a reversible process, typically requiring a large excess of water. libretexts.org Basic hydrolysis, also known as saponification, is an irreversible reaction that goes to completion and yields the carboxylate salt, which can then be protonated to give the free carboxylic acid. libretexts.org

Amidation: The ethyl ester can be converted to a wide range of amides through reaction with primary or secondary amines. This transformation can be achieved directly by heating the ester with the amine, often with a catalyst, or by a two-step process. In the two-step approach, the ester is first hydrolyzed to the carboxylic acid, which is then coupled with an amine using a suitable coupling agent. A variety of amidation methods have been developed for the direct coupling of carboxylic acids with amines. mdpi.com For instance, the synthesis of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides has been achieved through the amidation of the corresponding carboxylic acids. nih.gov

Table 2: Transformations of the Ethyl Carboxylate Group

| Reaction | Reagents and Conditions | Product |

| Acidic Hydrolysis | H₂O, H⁺ (catalyst), heat | 3-Phenylisoquinoline-4-carboxylic acid |

| Basic Hydrolysis (Saponification) | 1. NaOH or KOH, H₂O, heat2. H₃O⁺ | 3-Phenylisoquinoline-4-carboxylic acid |

| Amidation (Direct) | R¹R²NH, heat, catalyst | N,N-Disubstituted-3-phenylisoquinoline-4-carboxamide |

| Amidation (via Carboxylic Acid) | 1. Hydrolysis2. R¹R²NH, coupling agent | N,N-Disubstituted-3-phenylisoquinoline-4-carboxamide |

Reduction and Other Functional Group Interconversions

The this compound scaffold possesses a versatile ester functionality at the C-4 position, which serves as a key handle for a variety of synthetic transformations. These modifications, particularly reduction and other functional group interconversions, allow for the systematic exploration of the structure-activity relationship (SAR) by introducing diverse chemical moieties.

Reduction of the Ester Group

The ethyl carboxylate group can be selectively reduced to either the corresponding primary alcohol or aldehyde under controlled reaction conditions. The choice of reducing agent is crucial in determining the final product.

Reduction to Alcohol: Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), are effective for the complete reduction of the ester to a primary alcohol. For instance, (4-(hydroxymethyl)isoquinolin-3-yl)(phenyl)methanone can be obtained from the corresponding ethyl ester. This transformation introduces a flexible hydroxyl group that can act as a hydrogen bond donor or be further functionalized. thieme-connect.de

Reduction to Aldehyde: Partial reduction of the ester to the aldehyde, (3-phenylisoquinoline-4-carbaldehyde), can be achieved using sterically hindered hydride reagents like diisobutylaluminum hydride (DIBAL-H) at low temperatures, typically -78 °C. orgosolver.comchemistrysteps.comcommonorganicchemistry.com Aldehydes are valuable synthetic intermediates that can undergo a wide range of subsequent reactions, including reductive amination, Wittig reactions, and oxidations to the corresponding carboxylic acid.

| Reagent | Product | Functional Group |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | (3-phenylisoquinolin-4-yl)methanol | Primary Alcohol |

| Diisobutylaluminum hydride (DIBAL-H) at -78 °C | 3-phenylisoquinoline-4-carbaldehyde | Aldehyde |

Other Functional Group Interconversions

Beyond reduction, the ethyl carboxylate moiety can be converted into a variety of other functional groups, significantly expanding the chemical space accessible from this scaffold.

Hydrolysis to Carboxylic Acid: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 3-phenylisoquinoline-4-carboxylic acid, under either acidic or basic conditions. This carboxylic acid serves as a crucial intermediate for the synthesis of amides, esters, and other derivatives.

Amide Formation: The carboxylic acid can be coupled with a wide range of amines to form the corresponding amides (3-phenylisoquinoline-4-carboxamides). This transformation is typically facilitated by standard peptide coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). organic-chemistry.org The synthesis of amide-functionalized isoquinoline derivatives is of significant interest due to their potential biological activities. rsc.org Alternatively, direct amidation of the ethyl ester can be achieved by heating with an appropriate amine, sometimes under catalytic conditions.

These derivatization strategies provide a powerful toolkit for modifying the electronic and steric properties of the C-4 substituent, enabling a detailed investigation of its role in molecular recognition and biological function.

Exploration of Bioisosteric Replacements within the Scaffold

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a lead compound while retaining or improving its biological activity. The this compound scaffold presents two key positions amenable to such modifications: the phenyl group at the C-3 position and the ethyl carboxylate group at the C-4 position.

Bioisosteres for the Phenyl Group

The phenyl ring at the C-3 position is a common feature in many biologically active compounds. However, its lipophilic nature can sometimes lead to poor solubility or metabolic instability. Replacing the phenyl ring with various bioisosteres can address these issues.

Common bioisosteric replacements for a phenyl ring include:

Heteroaromatic rings: Pyridyl, thienyl, furyl, and pyrazolyl groups can mimic the steric and electronic properties of the phenyl ring while introducing heteroatoms that can alter polarity, solubility, and metabolic pathways.

Saturated and partially saturated rings: Cyclohexyl, piperidinyl, and other aliphatic rings can serve as non-aromatic mimics, reducing lipophilicity and potentially improving metabolic stability.

Bioisosteres for the Carboxylate Group

The ethyl carboxylate at the C-4 position can be hydrolyzed to the corresponding carboxylic acid, a functional group that is often crucial for target binding but can also lead to poor cell permeability and rapid metabolism. A variety of acidic and non-acidic bioisosteres can be employed to overcome these limitations.

Common bioisosteric replacements for a carboxylic acid include:

Tetrazoles: 1H-tetrazol-5-yl groups are one of the most widely used carboxylic acid bioisosteres. They possess a similar pKa to carboxylic acids and can participate in similar ionic and hydrogen bonding interactions.

Acylsulfonamides: These groups are also acidic and can mimic the hydrogen bonding capabilities of carboxylic acids.

Hydroxamic acids: These functionalities can act as metal chelators and hydrogen bond donors.

1,2,4-Oxadiazoles and other heterocycles: A range of five-membered heterocycles can serve as non-classical bioisosteres, offering different electronic and steric profiles.

The selection of an appropriate bioisostere is highly context-dependent and requires careful consideration of the specific biological target and desired property improvements.

| Original Group | Position | Bioisosteric Replacement Examples | Potential Property Modulation |

|---|---|---|---|

| Phenyl | C-3 | Pyridyl, Thienyl, Cyclohexyl | Solubility, Metabolism, Polarity |

| Ethyl Carboxylate (via Carboxylic Acid) | C-4 | Tetrazole, Acylsulfonamide, 1,2,4-Oxadiazole | Cell permeability, Metabolic stability, pKa |

Structure Activity Relationship Sar Studies on Ethyl 3 Phenylisoquinoline 4 Carboxylate Derivatives

Analysis of Substituent Effects on Chemical Reactivity and Molecular Interactions

The chemical reactivity and molecular interactions of ethyl 3-phenylisoquinoline-4-carboxylate derivatives are heavily influenced by the nature and position of substituents on both the phenyl ring and the isoquinoline (B145761) core. These substituents can alter the electron distribution within the molecule, affecting its ability to participate in various chemical reactions and intermolecular interactions.

Substituent Effects on the Phenyl Ring:

The phenyl group at the C-3 position offers a prime site for modification. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can significantly impact the electronic properties of the entire molecule.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halo (-F, -Cl, -Br) decrease the electron density on the phenyl ring. This effect can enhance certain molecular interactions, such as π-stacking, by creating a more electron-deficient aromatic system.

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) increase the electron density of the phenyl ring. This can influence the molecule's reactivity in electrophilic aromatic substitution reactions and can affect its binding affinity through altered hydrogen bond accepting capabilities. nih.gov

Substituent Effects on the Isoquinoline Nucleus:

Modifications to the isoquinoline ring system itself also play a critical role. The reactivity of the scaffold is sensitive to the electronic nature of the substituents. For instance, studies on the related benzoquinone scaffold have shown that EWGs significantly enhance reactivity with nucleophiles compared to EDGs. nih.gov This principle can be extrapolated to the isoquinoline system, where such substitutions could influence metabolic stability and interaction with biological macromolecules.

The following table summarizes the general effects of substituents on the chemical properties of the this compound scaffold.

| Substituent Position | Substituent Type | Predicted Effect on Chemical Reactivity & Interactions |

| Phenyl Ring (C-3) | Electron-Withdrawing (e.g., -NO₂, -CF₃) | Increases electrophilicity; may enhance π-π stacking interactions. nih.gov |

| Electron-Donating (e.g., -OCH₃, -CH₃) | Increases nucleophilicity; may alter hydrogen bonding capacity. nih.gov | |

| Isoquinoline Ring | Electron-Withdrawing (e.g., -Cl, -Br) | Enhances reactivity towards nucleophiles; can influence bond strengths and angles. nih.gov |

| Electron-Donating (e.g., -OCH₃) | Decreases reactivity towards nucleophiles; may improve solubility. | |

| Ester Group (C-4) | Modification of Ethyl Group | Altering the alkyl chain length can impact lipophilicity and steric hindrance near the C-4 position. |

These modifications are fundamental in tuning the properties of the lead compound for specific applications. SAR studies indicate that even subtle changes, such as the position of a methoxy group, can lead to significant differences in activity. nuph.edu.ua

Role of Stereochemistry and Conformational Preferences

The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility (conformation) of this compound are critical determinants of its activity. While the core isoquinoline ring system is largely planar, the substituents at positions C-3 and C-4 are not rigidly fixed. nih.gov

The key conformational features include:

Rotation of the C3-Phenyl Bond: The phenyl group at position 3 is not coplanar with the isoquinoline ring. There is a significant dihedral angle between the two aromatic systems. In a related compound, ethyl 2-methyl-4-phenylquinoline-3-carboxylate, this angle was found to be 80.44°. nih.gov This rotational freedom allows the molecule to adopt various conformations, which can be crucial for fitting into a specific binding site.

Orientation of the C4-Ethyl Carboxylate Group: The ethyl carboxylate group at position 4 also possesses rotational freedom. Its orientation relative to the isoquinoline plane can create steric hindrance or engage in specific molecular interactions. Intramolecular hydrogen bonds can further constrain the conformation of this group. nih.gov

Stereoisomers arise when a molecule and its mirror image are non-superimposable. windows.net For derivatives of this compound, stereogenic centers can be introduced, for example, by reducing the isoquinoline ring to a tetrahydroisoquinoline (THIQ) system. The resulting chiral center at C-3 or C-4 would lead to enantiomers (R and S forms) that could exhibit different biological activities due to their distinct spatial arrangements. The constrained nature of such analogs, like 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), makes them valuable tools in drug design. rsc.org

Computational Approaches to SAR: Molecular Docking and Ligand-Based Design

Computational methods are powerful tools for exploring the SAR of this compound derivatives without needing to synthesize every compound.

Molecular Docking: This technique predicts the preferred orientation of a molecule (a ligand) when bound to a larger molecule, such as a protein receptor. researchgate.netnih.gov For isoquinoline derivatives, docking studies can:

Identify potential binding poses within a receptor's active site.

Analyze intermolecular interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-receptor complex. nih.gov

Estimate the binding affinity, helping to prioritize which derivatives to synthesize and test.

For example, docking studies on related quinoline (B57606) carboxamide derivatives have been used to manually inspect the binding interactions of the ligands with their molecular targets. chula.ac.th This approach allows researchers to rationalize observed activities and design new compounds with improved binding characteristics.

Ligand-Based Design: When the three-dimensional structure of the target is unknown, ligand-based methods can be employed. mdpi.com These approaches rely on the principle that molecules with similar structures are likely to have similar activities.

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for activity, based on a set of known active molecules.

3D-Quantitative Structure-Activity Relationship (3D-QSAR): This method correlates the biological activity of a series of compounds with their 3D properties, such as electrostatic potential and steric shape. mdpi.com Contour maps generated from these studies can highlight regions where modifications to the lead structure, such as this compound, would likely increase or decrease activity. mdpi.com

Fragment-based design is another strategy, where small molecular fragments are screened and then merged or grown to create more potent molecules, a technique successfully applied to the isoquinoline scaffold. researchoutreach.org

Regioselectivity and its Influence on Scaffold Activity

The functionalization of the this compound scaffold at different positions leads to distinct isomers with potentially very different activities.

Substitution at C-1 vs. C-3: The isoquinoline scaffold offers multiple sites for substitution. Synthetic strategies that allow for the selective introduction of functional groups at specific positions are highly valuable. The activity of isoquinoline derivatives often depends on whether a key substituent is placed at the C-1 or C-3 position.

Influence of the C-4 Carboxylate Group: The ethyl carboxylate at the C-4 position significantly influences the electronic and steric environment of the nearby C-3 phenyl group and the nitrogen atom at position 2. In a study of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs, modifications at the 4-position were crucial for their activity. nih.gov Converting the carboxylic acid to various amides or esters can drastically alter a compound's physicochemical properties and its interaction with molecular targets. For instance, the simple change from a carboxylic acid to a carboxamide can impact hydrogen bonding potential and cell permeability. nih.gov

Analytical Method Development and Validation for Ethyl 3 Phenylisoquinoline 4 Carboxylate

Chromatographic Methodologies

Chromatography is a cornerstone for the separation, identification, and quantification of Ethyl 3-phenylisoquinoline-4-carboxylate from its starting materials, by-products, or complex matrices. The choice of method depends on the analytical objective, whether it is for purity assessment, reaction monitoring, or screening.

High-Performance Liquid Chromatography (HPLC) is the preferred method for the precise quantification and purity evaluation of this compound due to its high resolution, sensitivity, and accuracy. A reversed-phase HPLC method is typically suitable for a compound of this polarity.

Method Development: The development of an HPLC method would involve the systematic optimization of several parameters to achieve a good separation between the main compound and any potential impurities. A reversed-phase C18 column is a common starting point for isoquinoline (B145761) derivatives. researchgate.netnih.gov The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer, with the pH adjusted to ensure the analyte is in a stable and consistent ionic form. researchgate.net Gradient elution is often employed to effectively separate compounds with a range of polarities within a reasonable timeframe. researchgate.net Detection is typically performed using a UV detector, as the isoquinoline core possesses a strong chromophore.

Table 1: Illustrative HPLC Method Parameters for Analysis of this compound

| Parameter | Suggested Condition | Rationale |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar heterocyclic compounds. |

| Mobile Phase | A: Water with 0.1% Formic Acid or Ammonium Acetate (B1210297) bufferB: Acetonitrile | Acetonitrile is a common organic modifier. The buffer controls pH to ensure consistent peak shape and retention time. researchgate.net |

| Elution Mode | Gradient | Allows for the separation of a wider range of impurities than isocratic elution. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm internal diameter column, balancing analysis time and pressure. |

| Detection | UV-Vis Diode Array Detector (DAD) at ~254 nm and 320 nm | The isoquinoline ring system absorbs UV light. A DAD allows for peak purity assessment and selection of the optimal wavelength. |

| Column Temp. | 30 °C | Temperature control ensures reproducible retention times. americanpharmaceuticalreview.com |

| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |

Thin-Layer Chromatography (TLC) is an invaluable tool for the rapid and cost-effective monitoring of chemical reactions, such as the synthesis of this compound. It allows chemists to qualitatively track the consumption of starting materials and the formation of the product. nih.gov

Procedure: A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel 60 F254). The plate is then developed in a chamber containing an appropriate solvent system, often a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate. nih.gov The ratio is optimized to achieve a good separation, with the product spot having a retention factor (Rf) ideally between 0.3 and 0.5. After development, the spots are visualized, typically under UV light at 254 nm, where the aromatic rings of the compound will quench the plate's fluorescence, appearing as dark spots.

Table 2: Typical TLC System for Monitoring Synthesis

| Parameter | Description | Example |

| Stationary Phase | Silica Gel 60 F254 coated on aluminum or glass plates | Standard for moderately polar organic compounds. |

| Mobile Phase | Ethyl acetate / Petroleum Ether | A common solvent system for separating products from less polar starting materials. A ratio of 1:7 to 1:8 has been used for similar isoquinolines. nih.gov |

| Application | Capillary tube spotting of reaction mixture and standards | Allows for side-by-side comparison. |

| Development | In a closed chamber saturated with mobile phase vapor | Ensures reproducible Rf values. |

| Visualization | UV lamp (254 nm) | Non-destructive visualization method suitable for compounds with aromatic rings. |

Spectroscopic Quantification Methods (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy can be used as a straightforward method for the quantification of this compound, provided it is the only absorbing species in the sample solution or its absorbance can be distinguished from other components. The extensive conjugation in the phenylisoquinoline ring system results in characteristic UV absorption. researchgate.netresearchgate.net

Methodology: To develop a quantitative method, a pure standard of the compound is dissolved in a suitable UV-transparent solvent (e.g., ethanol (B145695) or acetonitrile). An absorption spectrum is recorded to determine the wavelength of maximum absorbance (λmax). A calibration curve is then constructed by preparing a series of standard solutions of known concentrations and measuring their absorbance at the λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. The concentration of the analyte in an unknown sample can be determined by measuring its absorbance and interpolating the value from the calibration curve.

Method Validation Parameters: Selectivity, Linearity, Accuracy, Precision, and Robustness

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.net For a quantitative method like HPLC or UV-Vis, the key validation parameters are defined by international guidelines such as those from the ICH.

Table 3: Key Validation Parameters for Analytical Methods

| Parameter | Description | Typical Acceptance Criteria |

| Selectivity/Specificity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). | The analyte peak should be free from co-eluting peaks, as demonstrated by peak purity analysis (for HPLC-DAD) or separation from known impurities. |

| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. | A minimum of 5 concentration levels should be used. The correlation coefficient (R²) should be ≥ 0.999. oatext.com |

| Accuracy | The closeness of test results obtained by the method to the true value. It is often assessed by spike-recovery studies on a blank matrix. | The mean recovery should typically be within 98.0% to 102.0%. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: - Repeatability: (Intra-day precision) Analysis over a short interval under the same conditions. - Intermediate Precision: (Inter-day precision) Analysis within the same lab but on different days, with different analysts, or on different equipment. | The Relative Standard Deviation (RSD) should typically be ≤ 2%. |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±10% change in mobile phase organic content, ±5 °C in column temperature, different column batches). researchgate.net | The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, and the results should not be significantly impacted. |

Sample Preparation and Extraction Techniques for Complex Matrices

Effective sample preparation is crucial to remove interfering substances and present the analyte in a form suitable for analysis, thereby ensuring the reliability and longevity of the analytical instrumentation. greyhoundchrom.com The choice of technique depends on the complexity of the sample matrix.

For Purity Analysis of the Drug Substance: The simplest preparation involves accurately weighing the solid material and dissolving it in a suitable solvent (e.g., the mobile phase for HPLC) to a known concentration. Filtration through a 0.22 or 0.45 µm syringe filter is recommended to remove any particulates before injection into an HPLC system. greyhoundchrom.com

For Analysis in Complex Matrices (e.g., reaction mixtures, biological fluids): More elaborate techniques may be required to isolate this compound from interfering components.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids, such as an aqueous sample and a non-polar organic solvent (e.g., hexane or ethyl acetate). The target analyte partitions into the solvent in which it is more soluble. youtube.com

Solid-Phase Extraction (SPE): SPE is a highly selective technique where the sample is passed through a cartridge containing a solid adsorbent. youtube.com Interfering compounds can be washed away while the analyte is retained on the sorbent, which is then eluted with a different solvent. For this compound, a reversed-phase (C18) or normal-phase (silica) SPE cartridge could be used depending on the matrix.

Table 4: Comparison of Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages |

| Filtration | Physical removal of solid particles. | Simple, fast, inexpensive. | Does not remove dissolved impurities. |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. | Good for removing highly polar or non-polar interferences. | Can be labor-intensive and use large volumes of organic solvents. youtube.com |

| Solid-Phase Extraction (SPE) | Selective adsorption onto a solid sorbent. | High selectivity, can concentrate the analyte, easily automated. youtube.com | Higher cost, requires method development. |

Future Research Directions and Unexplored Avenues for Ethyl 3 Phenylisoquinoline 4 Carboxylate Research

Novel Synthetic Pathways and Catalytic Systems

The development of efficient and sustainable methods for constructing the isoquinoline (B145761) core remains a central theme in organic synthesis. nih.gov While traditional methods like the Bischler–Napieralski and Pictet–Spengler reactions are foundational, future research will likely focus on more modern, atom-economical strategies. ijpsjournal.compharmaguideline.com

Transition-Metal Catalysis: Recent years have seen a surge in transition-metal-catalyzed reactions for isoquinoline synthesis, offering milder conditions and broader functional group tolerance. ijpsjournal.comnih.gov Future exploration could involve:

Rhodium(III) and Ruthenium(II)-catalyzed C-H activation/annulation: These methods allow for the direct coupling of readily available starting materials, such as benzamides and alkynes. nih.govorganic-chemistry.org Research could focus on developing specific catalysts tailored for the synthesis of 3-phenylisoquinoline-4-carboxylate esters, potentially improving regioselectivity and yield.

Palladium-catalyzed cascade reactions: Palladium catalysis is a versatile tool for C-C and C-N bond formation. yu.edu.jo Investigating novel palladium-catalyzed annulation strategies could provide new, efficient routes to the target molecule. nih.govyu.edu.jo

Organocatalysis and Metal-Free Approaches: The move towards more sustainable chemical processes encourages the development of metal-free synthetic routes.

Brønsted acid-mediated cycloadditions: These reactions can provide access to isoquinolines from simple starting materials without the need for transition metals. researchgate.net

Hypervalent iodine-mediated oxidations: These reagents can facilitate cyclization reactions under mild conditions. ijpsjournal.com

A comparative overview of potential catalytic systems is presented in Table 1.

Table 1: Emerging Catalytic Systems for Isoquinoline Synthesis

| Catalytic System | Potential Advantages | Key Precursors | Reference |

|---|---|---|---|

| Rhodium(III) Catalysis | High efficiency, C-H activation | Benzamides, Alkynes | nih.gov |

| Palladium Catalysis | Versatility, Cascade reactions | o-Iodobenzaldehydes, Alkynes | nih.govorganic-chemistry.org |

| Copper Catalysis | Inexpensive, Tandem reactions | 2-Bromoaryl ketones, Alkynes | organic-chemistry.org |

| Organocatalysis | Metal-free, Sustainable | Varies | researchgate.net |

Advanced Mechanistic Studies and Theoretical Predictions

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For Ethyl 3-phenylisoquinoline-4-carboxylate, future research should employ a combination of experimental and computational techniques.

Computational Modeling (DFT): Density Functional Theory (DFT) can be used to model reaction pathways, predict transition state energies, and elucidate the role of catalysts and substituents in isoquinoline formation. researchgate.net This can help in understanding the regioselectivity observed in many of the catalytic systems.

Kinetic Studies: Detailed kinetic analysis of key synthetic reactions can provide valuable insights into the rate-determining steps and the influence of various reaction parameters.

Spectroscopic Interrogation: The use of advanced spectroscopic techniques, such as in-situ IR and NMR, can help in identifying and characterizing reactive intermediates, providing direct evidence for proposed mechanistic pathways.

Derivatization for Enhanced Chemical Functionality

The functionalization of the isoquinoline core is a key strategy for modulating its chemical and biological properties. rsc.org this compound offers several positions (the phenyl ring, the isoquinoline core, and the ester group) for further modification.

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for late-stage modification of complex molecules. ijpsjournal.comthieme-connect.de Future work could explore the selective C-H activation at various positions on the isoquinoline and phenyl rings to introduce new substituents.

Cross-Coupling Reactions: The ester group at the 4-position can be transformed into other functional groups. For instance, it could be converted to a triflate, which can then participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce aryl or alkynyl groups. nih.govyu.edu.jo

Modification of the Phenyl Ring: The phenyl group at the 3-position can be functionalized through electrophilic aromatic substitution or directed ortho-metalation to introduce a range of substituents, thereby creating a library of new compounds.

Table 2: Potential Derivatization Strategies

| Position of Derivatization | Reaction Type | Potential New Functional Groups |

|---|---|---|

| Isoquinoline Core | C-H Activation | Alkyl, Aryl, Halogen |

| C4-Position | Ester Hydrolysis -> Amidation | Amides, Hydrazides |

| C4-Position | Conversion to Triflate -> Cross-Coupling | Aryl, Alkynyl, Amino |

| C3-Phenyl Ring | Electrophilic Aromatic Substitution | Nitro, Halogen, Acyl |

Role as a Precursor in Diverse Organic Transformations

This compound can serve as a valuable starting material for the synthesis of more complex heterocyclic systems. nih.gov

Synthesis of Fused Heterocycles: The isoquinoline core can be annulated with other rings to create novel polycyclic systems. For example, the ester and the adjacent phenyl ring could potentially be used as handles for intramolecular cyclization reactions.

Reduction to Tetrahydroisoquinolines: The isoquinoline ring can be reduced to the corresponding 1,2,3,4-tetrahydroisoquinoline. organic-chemistry.org These saturated derivatives are prevalent in natural products and pharmaceuticals. ijpsjournal.com The resulting ethyl 3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylate could be a chiral building block for asymmetric synthesis.

Conversion to Isoquinolinones: The isoquinoline can be converted to the corresponding isoquinolin-1(2H)-one, another important class of heterocyclic compounds with diverse biological activities. nih.gov

Contributions to Fundamental Heterocyclic Chemistry Research

The study of this compound can contribute significantly to the broader field of heterocyclic chemistry. slideshare.net

Understanding Structure-Reactivity Relationships: Systematic studies on the synthesis and functionalization of this molecule and its derivatives can provide valuable data on how substituents at different positions influence the electronic properties and reactivity of the isoquinoline ring system. amerigoscientific.com

Development of New Synthetic Methodologies: The pursuit of more efficient synthetic routes to this specific molecule can lead to the discovery of new reactions and catalysts that are broadly applicable to the synthesis of other substituted isoquinolines. researchgate.net

Exploring Aromaticity and Reactivity: Isoquinoline is an aromatic heterocycle with a unique electron distribution due to the presence of the nitrogen atom. slideshare.netslideshare.net Detailed studies on the chemical transformations of this compound can provide deeper insights into the fundamental principles of aromaticity and electrophilic/nucleophilic substitution in nitrogen-containing heterocyclic systems.

Q & A

Basic Research Questions

Q. What are the standard spectroscopic methods for characterizing Ethyl 3-phenylisoquinoline-4-carboxylate, and how should data interpretation be approached?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. Key signals include aromatic protons (δ 7.2–8.5 ppm) and ester carbonyl carbons (δ ~165–170 ppm). Infrared (IR) spectroscopy identifies functional groups (e.g., ester C=O stretch at ~1700–1750 cm⁻¹). Mass spectrometry (MS) confirms molecular weight, with fragmentation patterns indicating substituent stability. For reliable interpretation, compare spectral data with structurally similar compounds like Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (δ 1.246 density, mp 270–272°C) .

Q. How is the crystal structure of this compound determined, and what software tools are essential?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to solve and refine structures . Mercury CSD 2.0 aids in visualizing packing patterns and intermolecular interactions (e.g., π-π stacking, hydrogen bonds). For example, similar quinoline derivatives like Ethyl 4-{[1-(2,4-dichlorobenzyl)-1H-triazol-4-yl]methoxy}-8-(trifluoromethyl)quinoline-3-carboxylate were resolved using SHELXTL and APEX2 software .

Q. What synthetic routes are reported for this compound, and how are yields optimized?

- Methodological Answer : Multi-step synthesis typically involves cyclization of substituted phenyl precursors. For example:

- Step 1 : Alkylation of a phenylacetate intermediate (e.g., ethyl 2-ethoxy-4-methyl benzoate) under reflux with catalysts like K₂CO₃ .

- Step 2 : Cyclization via Friedländer or Gould-Jacobs reactions, monitored by TLC. Optimize yields by controlling temperature (80–120°C) and solvent polarity (DMF or ethanol) .

- Purity : Purify via silica gel chromatography (hexane:EtOAc gradients) .

Advanced Research Questions

Q. How can conflicting NMR data for this compound derivatives be resolved?

- Methodological Answer : Contradictions often arise from dynamic processes (e.g., rotamers) or solvent effects. Use variable-temperature NMR (VT-NMR) to observe signal coalescence. For example, hindered rotation in ester groups may split signals at low temperatures. Cross-validate with computational methods (DFT calculations for chemical shift prediction) and compare with analogs like Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (mp 270–272°C) .

Q. What computational strategies predict the biological activity of this compound analogs?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with bacterial targets (e.g., DNA gyrase for antibacterial activity) .

- QSAR Models : Correlate substituent electronegativity (e.g., Cl, F) with bioactivity. For instance, 7-chloro-6-fluoro derivatives showed enhanced antibacterial potency due to increased membrane permeability .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP ~2.5–3.0 for optimal bioavailability) .

Q. How do crystallographic data inform the design of this compound derivatives with improved stability?

- Methodological Answer : Analyze packing motifs (e.g., hydrogen-bonded dimers or π-stacked columns) using Mercury CSD. For example, trifluoromethyl groups in Ethyl 8-(trifluoromethyl)quinoline-3-carboxylate enhance thermal stability via hydrophobic interactions . Refine torsion angles (e.g., C1—C6—C7: 118.94°) to minimize steric strain .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.